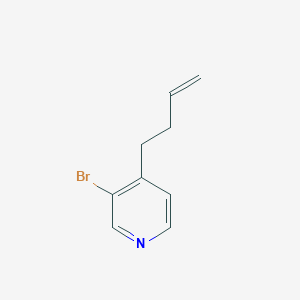
(5S,8S)-5-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro-8-(methylamino)-2-naphthalenemethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5S,8S)-5-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro-8-(methylamino)-2-naphthalenemethanamine is a complex organic compound that belongs to the class of naphthalenemethanamines This compound is characterized by the presence of a dichlorophenyl group and a methylamino group attached to a tetrahydronaphthalene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5S,8S)-5-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro-8-(methylamino)-2-naphthalenemethanamine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Tetrahydronaphthalene Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Dichlorophenyl Group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the Methylamino Group: This can be done through reductive amination or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Employing chromatography or crystallization methods to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(5S,8S)-5-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro-8-(methylamino)-2-naphthalenemethanamine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. It may also serve as a model compound for studying reaction mechanisms.
Biology
In biological research, (5S,8S)-5-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro-8-(methylamino)-2-naphthalenemethanamine might be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
Medicinally, compounds with similar structures are often explored for their potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (5S,8S)-5-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro-8-(methylamino)-2-naphthalenemethanamine would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include:
Binding to Receptors: Interaction with cell surface or intracellular receptors.
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.
Signal Transduction: Modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
(5S,8S)-5-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro-2-naphthalenemethanamine: Lacks the methylamino group.
(5S,8S)-5-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro-8-(ethylamino)-2-naphthalenemethanamine: Contains an ethylamino group instead of a methylamino group.
Uniqueness
The presence of the methylamino group in (5S,8S)-5-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro-8-(methylamino)-2-naphthalenemethanamine may confer unique properties, such as increased binding affinity to certain receptors or altered pharmacokinetic profiles.
Propiedades
Fórmula molecular |
C18H20Cl2N2 |
|---|---|
Peso molecular |
335.3 g/mol |
Nombre IUPAC |
(1S,4S)-7-(aminomethyl)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C18H20Cl2N2/c1-22-18-7-5-13(12-3-6-16(19)17(20)9-12)14-4-2-11(10-21)8-15(14)18/h2-4,6,8-9,13,18,22H,5,7,10,21H2,1H3/t13-,18-/m0/s1 |
Clave InChI |
DAFJATQAJCYMSG-UGSOOPFHSA-N |
SMILES isomérico |
CN[C@H]1CC[C@H](C2=C1C=C(C=C2)CN)C3=CC(=C(C=C3)Cl)Cl |
SMILES canónico |
CNC1CCC(C2=C1C=C(C=C2)CN)C3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


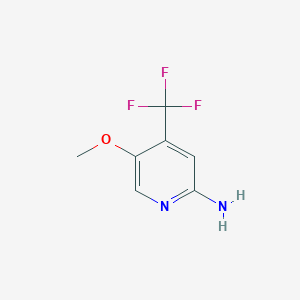
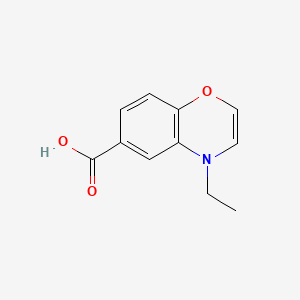
![2-(2,3,4,5,6-pentafluorophenyl)-3H,5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-1-ium tetrafluoroborate](/img/structure/B11824590.png)
![[Difluoro(phenylsulfonyl)methyl]trimethyl-silane](/img/structure/B11824605.png)

![(2S,3R,4R,5S,6R)-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyloxane-3,4,5-triol](/img/structure/B11824625.png)

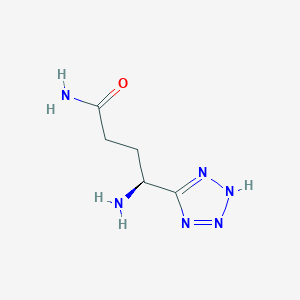
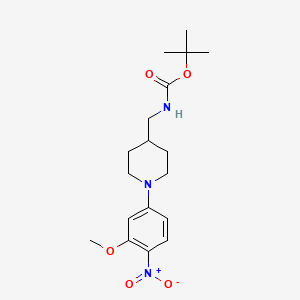
![(2S)-3-{[(2R)-2-carboxy-2-acetamidoethyl]disulfanyl}-2-acetamidopropanoic acid](/img/structure/B11824651.png)

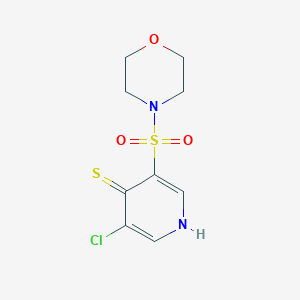
![4,4'-Bis [2-(3-methoxyphenyl)ethenyl]-2,2'-bipyridine](/img/structure/B11824660.png)
